4-(2-Aminoethyl)benzenesulfonic acid hydrochloride 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1245700-93-9
VCID: VC7835311
InChI: InChI=1S/C8H11NO3S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H,10,11,12);1H
SMILES: C1=CC(=CC=C1CCN)S(=O)(=O)O.Cl
Molecular Formula: C8H12ClNO3S
Molecular Weight: 237.70

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride

CAS No.: 1245700-93-9

Cat. No.: VC7835311

Molecular Formula: C8H12ClNO3S

Molecular Weight: 237.70

* For research use only. Not for human or veterinary use.

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride - 1245700-93-9

Specification

CAS No. 1245700-93-9
Molecular Formula C8H12ClNO3S
Molecular Weight 237.70
IUPAC Name 4-(2-aminoethyl)benzenesulfonic acid;hydrochloride
Standard InChI InChI=1S/C8H11NO3S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H,10,11,12);1H
Standard InChI Key QQWBHFBIGBXMRG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCN)S(=O)(=O)O.Cl
Canonical SMILES C1=CC(=CC=C1CCN)S(=O)(=O)O.Cl

Introduction

Identification and Structural Characteristics

Chemical Identity

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride is systematically named as 4-(2-aminoethyl)benzenesulfonic acid hydrochloric salt. Its International Union of Pure and Applied Chemistry (IUPAC) name is 4-(2-aminoethyl)benzenesulfonic acid; hydrochloride, and it is alternatively referred to as benzenesulfonic acid, 4-(2-aminoethyl)-, hydrochloride (1:1) . The compound’s CAS registry number, 1245700-93-9, ensures unambiguous identification across scientific databases.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H12ClNO3S\text{C}_8\text{H}_{12}\text{ClNO}_3\text{S}
Molecular Weight237.704 g/mol
Exact Mass237.022644 g/mol
PSA (Polar Surface Area)88.77 Ų
LogP (Partition Coefficient)3.02
HS Code2921199090

The compound’s polar surface area (88.77 Ų) suggests moderate solubility in polar solvents, while its LogP value of 3.02 indicates some lipophilicity, likely due to the aromatic benzene ring and hydrophobic ethylamine chain .

Structural Analysis

The molecule consists of a benzene ring with two functional groups:

  • A sulfonic acid group (-SO3_3H) at the 4-position, which confers strong acidity and water solubility.

  • A 2-aminoethyl group (-CH2_2CH2_2NH2_2) at the 1-position, which is protonated to form a hydrochloride salt (-CH2_2CH2_2NH3+_3^+Cl^-) .

The hydrochloride salt form enhances the compound’s stability and crystallinity, making it suitable for storage and handling in industrial settings.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride typically follows a multi-step protocol derived from methods used for analogous sulfonamide compounds . A representative pathway involves:

  • Sulfonation of Ethylbenzene Derivatives:
    Chlorosulfonic acid reacts with 4-ethylaniline to introduce the sulfonic acid group, forming 4-ethylbenzenesulfonyl chloride. This intermediate is highly reactive and prone to hydrolysis, necessitating controlled conditions .

  • Amination and Salt Formation:
    The sulfonyl chloride intermediate undergoes nucleophilic substitution with ethylenediamine, followed by hydrochloric acid treatment to precipitate the hydrochloride salt. Yields are optimized by adjusting reaction temperatures (typically 0–5°C) and stoichiometric ratios of ammonia and HCl .

Table 2: Representative Reaction Conditions

StepReagentTemperatureKey Intermediate
1Chlorosulfonic acid0–5°C4-Ethylbenzenesulfonyl chloride
2Aqueous ammonia25°C4-(2-Aminoethyl)benzenesulfonamide
3Hydrochloric acid25°CTarget compound

Industrial-Scale Production

On an industrial scale, the process is modified to enhance efficiency:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity .

  • Catalysis: Lewis acids such as aluminum chloride may accelerate sulfonation steps .

  • Purification: Crystallization from ethanol-water mixtures yields high-purity product (>98%) .

Applications and Functional Utility

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing protease inhibitors and receptor antagonists. Its sulfonic acid group facilitates binding to cationic residues in enzyme active sites, while the aminoethyl moiety enables further functionalization via amide or Schiff base formation .

Industrial Uses

  • Surfactants: The sulfonic acid group enhances hydrophilicity, making the compound suitable for anionic surfactants in detergents .

  • Corrosion Inhibitors: Adsorbs onto metal surfaces via sulfonate and amine groups, forming protective layers .

Research Applications

  • Protein Modification: The aminoethyl group participates in bioconjugation reactions, enabling site-specific labeling of biomolecules .

  • Analytical Standards: Used as a reference material in mass spectrometry due to its stable isotopic pattern .

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